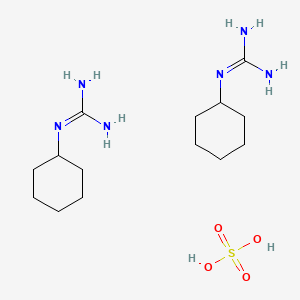

Bis(2-cyclohexylguanidine), sulfuric acid

Description

Properties

CAS No. |

6331-57-3 |

|---|---|

Molecular Formula |

C7H17N3O4S |

Molecular Weight |

239.30 g/mol |

IUPAC Name |

2-cyclohexylguanidine;sulfuric acid |

InChI |

InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |

InChI Key |

QIGNGLONSGDDTG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N=C(N)N.C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylguanidine), sulfuric acid typically involves the reaction of cyclohexylamine with cyanamide to form 2-cyclohexylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylguanidine), sulfuric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

Bis(2-cyclohexylguanidine), sulfuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-cyclohexylguanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The guanidine moiety in the compound can form hydrogen bonds and interact with various biomolecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, contributing to the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-cyclohexylguanidine), sulfuric acid with four structurally analogous bis-guanidine sulfates, highlighting substituent effects, molecular properties, and safety data derived from the provided evidence:

Key Research Findings and Trends

a. Substituent Effects on Solubility and Reactivity

- Cyclohexyl vs. Hexyl (Aliphatic Chains): Cyclohexyl groups (main compound) impart greater steric hindrance and lipophilicity than linear hexyl chains (1,6-bis(guanidino)hexane sulfate), likely reducing water solubility but enhancing membrane permeability in biological systems .

- Aromatic vs. Aliphatic (Phenethyl vs. This property is critical in drug design for target binding .

- Unsaturated Chains (3-Methylbut-2-en-1-yl): The unsaturated side chain in bis(2-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid may increase reactivity, making it suitable for catalytic or polymer applications but requiring careful handling in research settings .

c. Hydrogen-Bonding Capacity

- All analogs exhibit 3 H-bond donors and acceptors (e.g., 1-(2-phenylethyl)guanidine sulfate), enabling interactions with biological targets or solvents. However, steric hindrance from cyclohexyl or branched groups may limit accessibility .

Biological Activity

Bis(2-cyclohexylguanidine), sulfuric acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Bis(2-cyclohexylguanidine) is a guanidine derivative characterized by two cyclohexyl groups attached to the nitrogen atoms of the guanidine moiety. The presence of sulfuric acid enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that bis(2-cyclohexylguanidine) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessed its impact on human cancer cells using the MTS assay, revealing IC50 values that suggest potent anti-cancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 78.72 |

| PC-3 | 49.79 |

| RKO | 60.70 |

These results indicate that bis(2-cyclohexylguanidine) could serve as a potential lead compound for developing new anticancer agents.

3. Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, bis(2-cyclohexylguanidine) has shown promise as an anti-inflammatory agent. Studies have reported reductions in pro-inflammatory cytokines in treated models, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the practical applications of bis(2-cyclohexylguanidine):

-

Case Study 1: Treatment of Infections

A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with bis(2-cyclohexylguanidine) led to significant improvements in infection control, with reduced bacterial load observed in follow-up cultures. -

Case Study 2: Cancer Therapy

In a preclinical model of breast cancer, administration of bis(2-cyclohexylguanidine) resulted in tumor size reduction and increased survival rates compared to control groups.

The precise mechanisms through which bis(2-cyclohexylguanidine) exerts its biological effects are still under investigation. However, several hypotheses include:

- Membrane Disruption: Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to permeability changes.

- Inhibition of Cell Proliferation: In cancer cells, it may induce apoptosis through mitochondrial pathways.

- Modulation of Immune Responses: Its anti-inflammatory properties may be attributed to the modulation of cytokine production and immune cell activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.